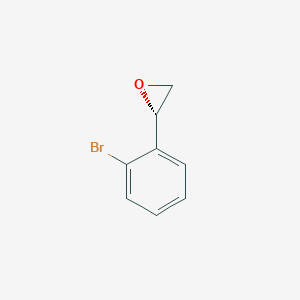
(2R)-2-(2-bromophenyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(2-bromophenyl)oxirane is an organic compound that belongs to the class of epoxides It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a bromophenyl group attached to the oxirane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2-bromophenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of (2-bromophenyl)ethene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: (2R)-2-(2-bromophenyl)oxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromophenyl group can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, such as water, alcohols, or amines, resulting in the formation of diols, ethers, or amino alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Ring-Opening Reactions: Acidic or basic conditions using catalysts like sulfuric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Ring-Opening Reactions: Formation of diols, ethers, or amino alcohols.
Oxidation and Reduction: Formation of ketones, carboxylic acids, or alcohols.
Applications De Recherche Scientifique
(2R)-2-(2-bromophenyl)oxirane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used to study the reactivity and mechanism of epoxide-containing molecules in biological systems.
Material Science: It is employed in the development of new materials, such as polymers and resins, due to its reactive oxirane ring.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.
Mécanisme D'action
The mechanism of action of (2R)-2-(2-bromophenyl)oxirane involves its reactivity as an epoxide. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, such as amino acids in proteins, leading to the modification of biological molecules. The bromophenyl group can also participate in electrophilic aromatic substitution reactions, further enhancing the compound’s reactivity .
Comparaison Avec Des Composés Similaires
(2S)-2-(2-bromophenyl)oxirane: The enantiomer of (2R)-2-(2-bromophenyl)oxirane, which has similar reactivity but different stereochemistry.
(2R)-2-(2-chlorophenyl)oxirane: A similar compound with a chlorine atom instead of a bromine atom, which affects its reactivity and physical properties.
(2R)-2-(2-fluorophenyl)oxirane: A compound with a fluorine atom, which has different electronic effects compared to bromine.
Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. The bromine atom is larger and more polarizable than chlorine or fluorine, leading to different reaction pathways and products .
Propriétés
Formule moléculaire |
C8H7BrO |
|---|---|
Poids moléculaire |
199.04 g/mol |
Nom IUPAC |
(2R)-2-(2-bromophenyl)oxirane |
InChI |
InChI=1S/C8H7BrO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1 |
Clé InChI |
ZHYZZBGVWDYSEW-QMMMGPOBSA-N |
SMILES isomérique |
C1[C@H](O1)C2=CC=CC=C2Br |
SMILES canonique |
C1C(O1)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




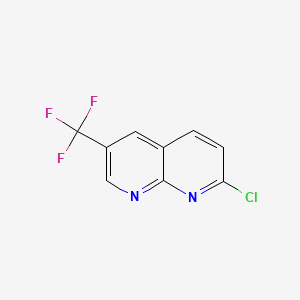
![7-tert-butoxycarbonyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B13557877.png)
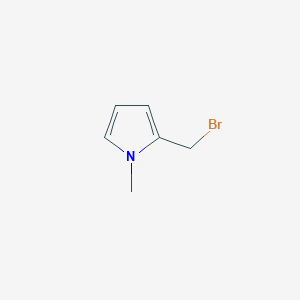
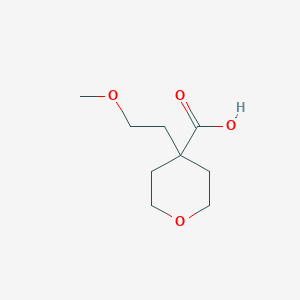
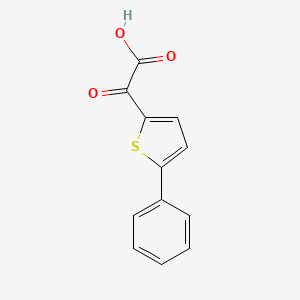
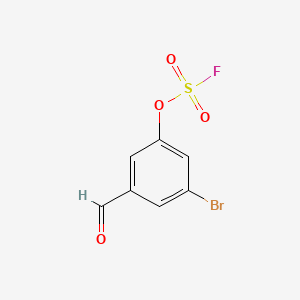

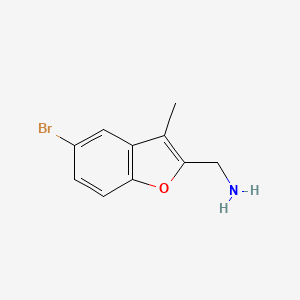
![(2E)-N-[4-(acetylamino)phenyl]-3-{2-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enamide](/img/structure/B13557915.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.3]hexane-4-carboxylicacid](/img/structure/B13557919.png)


